Cas no 6951-00-4 (3-(pyridin-3-ylmethyl)aminopropan-1-ol)
3-(pyridin-3-ylmethyl)aminopropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-((Pyridin-3-ylmethyl)amino)propan-1-ol
- 1-Propanol,3-[(3-pyridinylmethyl)amino]-
- 3-(pyridin-3-ylmethylamino)propan-1-ol
- 3-[(3-pyridylmethyl)amino]propanol
- 3-((3-Pyridylmethyl)amino)propanol
- 3-[(pyridin-3-ylmethyl)amino]propan-1-ol
- SCHEMBL9672546
- UNII-NNG5CDX49U
- EINECS 230-124-2
- NNG5CDX49U
- NS00036873
- NSC65651
- 3-{[(pyridin-3-yl)methyl]amino}propan-1-ol
- DTXSID50219746
- 1-Propanol, 3-[(3-pyridinylmethyl)amino]-
- CS-0269368
- 6951-00-4
- EN300-112683
- Z57244080
- 3-[(3-pyridinylmethyl)amino]-1-propanol
- NSC-65651
- AKOS008967444
- NSC 65651
- 3-(pyridin-3-ylmethyl)aminopropan-1-ol
-
- MDL: MFCD00023612
- Inchi: 1S/C9H14N2O/c12-6-2-5-11-8-9-3-1-4-10-7-9/h1,3-4,7,11-12H,2,5-6,8H2
- InChI Key: DKSQDSSMOUQQRK-UHFFFAOYSA-N
- SMILES: OCCCNCC1C=NC=CC=1
Computed Properties
- Exact Mass: 166.11072
- Monoisotopic Mass: 166.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.2
- Topological Polar Surface Area: 45.2A^2
Experimental Properties
- Density: 1.073
- Boiling Point: 320.2°C at 760 mmHg
- Flash Point: 147.5°C
- Refractive Index: 1.536
- PSA: 45.15
- LogP: 0.94450
3-(pyridin-3-ylmethyl)aminopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A576228-50mg |
3-[(pyridin-3-ylmethyl)amino]propan-1-ol |
6951-00-4 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A576228-100mg |
3-[(pyridin-3-ylmethyl)amino]propan-1-ol |
6951-00-4 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A576228-500mg |
3-[(pyridin-3-ylmethyl)amino]propan-1-ol |
6951-00-4 | 500mg |
$ 250.00 | 2022-06-08 | ||
| Enamine | EN300-112683-0.05g |
3-{[(pyridin-3-yl)methyl]amino}propan-1-ol |
6951-00-4 | 85% | 0.05g |
$32.0 | 2023-10-26 | |
| Enamine | EN300-112683-0.1g |
3-{[(pyridin-3-yl)methyl]amino}propan-1-ol |
6951-00-4 | 85% | 0.1g |
$47.0 | 2023-10-26 | |
| Enamine | EN300-112683-0.25g |
3-{[(pyridin-3-yl)methyl]amino}propan-1-ol |
6951-00-4 | 85% | 0.25g |
$67.0 | 2023-10-26 | |
| Enamine | EN300-112683-0.5g |
3-{[(pyridin-3-yl)methyl]amino}propan-1-ol |
6951-00-4 | 85% | 0.5g |
$106.0 | 2023-10-26 | |
| Enamine | EN300-112683-1.0g |
3-{[(pyridin-3-yl)methyl]amino}propan-1-ol |
6951-00-4 | 85% | 1g |
$135.0 | 2023-06-09 | |
| Enamine | EN300-112683-2.5g |
3-{[(pyridin-3-yl)methyl]amino}propan-1-ol |
6951-00-4 | 85% | 2.5g |
$272.0 | 2023-10-26 | |
| Enamine | EN300-112683-5.0g |
3-{[(pyridin-3-yl)methyl]amino}propan-1-ol |
6951-00-4 | 85% | 5g |
$558.0 | 2023-06-09 |
3-(pyridin-3-ylmethyl)aminopropan-1-ol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-(pyridin-3-ylmethyl)aminopropan-1-ol
Introduction to 3-(pyridin-3-ylmethyl)aminopropan-1-ol (CAS No. 6951-00-4)
3-(pyridin-3-ylmethyl)aminopropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 6951-00-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyridine ring linked to a propylamine moiety, has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the development of novel therapeutic agents. The unique combination of a nitrogen-rich heterocycle and an amine functional group makes this molecule a promising candidate for further exploration in medicinal chemistry.
The structural motif of 3-(pyridin-3-ylmethyl)aminopropan-1-ol encompasses both electron-donating and electron-withdrawing characteristics, which can be strategically exploited in drug design. The pyridine ring, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic effects, provides a scaffold for molecular recognition. Meanwhile, the propylamine side chain introduces flexibility and potential for further derivatization, enabling the creation of diverse pharmacophores.
In recent years, there has been a surge in research focused on developing small-molecule modulators that target neurological and inflammatory pathways. The presence of both pyridine and amine functionalities in 3-(pyridin-3-ylmethyl)aminopropan-1-ol aligns it well with this trend. Studies have demonstrated that pyridine derivatives often exhibit significant activity against enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, amine-containing compounds are frequently employed in anti-inflammatory drugs due to their ability to modulate cytokine production and immune responses.
One of the most compelling aspects of 3-(pyridin-3-ylmethyl)aminopropan-1-ol is its potential as a building block for more complex molecules. Researchers have leveraged its dual functionality to synthesize inhibitors targeting various disease-related proteins. For instance, the pyridine moiety can be used to anchor the compound into binding pockets, while the amine group can form critical interactions with key residues on the target protein. This approach has been successfully applied in the development of kinase inhibitors, which are pivotal in treating cancers and other chronic diseases.
The synthesis of 3-(pyridin-3-ylmethyl)aminopropan-1-ol typically involves multi-step organic transformations, starting from commercially available precursors such as 3-bromopyridine and 1-amino-propanol. The bromopyridine undergoes nucleophilic substitution with methylamine to introduce the propylamine side chain, followed by reduction or elimination steps to achieve the desired product. Advances in catalytic methods have streamlined these processes, making large-scale production more feasible while maintaining high purity standards.
In terms of biological activity, preliminary studies on derivatives of 3-(pyridin-3-ylmethyl)aminopropan-1-ol have shown promise in several therapeutic areas. For example, modifications at the pyridine ring have led to compounds with enhanced binding affinity to certain G-protein coupled receptors (GPCRs), which are implicated in metabolic disorders and cardiovascular diseases. Similarly, variations at the amine group have resulted in molecules with potent inhibitory effects on matrix metalloproteinases (MMPs), enzymes that play a role in tissue degradation and inflammation.
The growing interest in structure-based drug design has further highlighted the utility of 3-(pyridin-3-ylmethyl)aminopropan-1-ol as a scaffold. High-throughput screening (HTS) campaigns have identified several lead compounds derived from this molecule that exhibit desirable pharmacokinetic properties. These include good solubility, oral bioavailability, and metabolic stability—key factors for successful drug candidates. Computational modeling techniques have also been employed to predict binding modes and optimize molecular interactions, accelerating the drug discovery process.
Future directions in the study of 3-(pyridin-3-ylmethyl)aminopropan-1-ol may explore its role in developing next-generation therapeutics for emerging diseases. The flexibility of its structure allows for extensive functionalization, making it adaptable to various biological targets. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maximizing yield efficiency—a critical consideration in modern pharmaceutical manufacturing.
Overall,3-(pyridin-3-ylmethyl)aminopropan-lrol (CAS No. 6951004) represents a compelling opportunity for innovation in medicinal chemistry. Its unique structural features and demonstrated versatility make it an invaluable asset for researchers striving to develop novel treatments across multiple therapeutic domains. As our understanding of biological pathways continues to expand,this compound is poised to play an increasingly significant role in addressing some of today's most pressing health challenges.
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